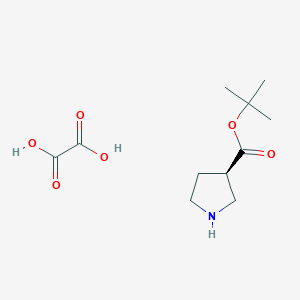

叔丁酸(3R)-吡咯烷-3-羧酸盐;草酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid” is an organic compound that acts as a catalyst for certain reactions. It is a ligand in coordination chemistry and an inhibitor of enzymes. It binds to metal ions and is able to transfer electrons in a redox reaction. The tert-butyl group has been widely incorporated into large N-PAH molecules for improved solubility because of suppressed aggregation .

Synthesis Analysis

The synthesis of tert-butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid involves several steps. For instance, the asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate uses a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization . Another approach involves the enzymatic asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate .Molecular Structure Analysis

The tert-butyl group is used as a probe for NMR studies of macromolecular complexes . The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .Chemical Reactions Analysis

The tert-butyl group exhibits exceptionally narrow and intense NMR signals even when attached to large proteins or complexes . The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is also noteworthy .Physical And Chemical Properties Analysis

The tert-butyl group has been widely incorporated into large N-PAH molecules for improved solubility because of suppressed aggregation . The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is also noteworthy .科学研究应用

N-杂环化合物的合成

手性磺酰胺,包括叔丁基磺酰胺,在胺及其衍生物的立体选择性合成中起着至关重要的作用。这些化合物已广泛用作手性助剂,其中叔丁基磺酰胺已成为哌啶、吡咯烷、氮杂环丁烷及其稠合衍生物等 N-杂环化合物的非对映选择性合成的黄金标准。这些方法为在天然产物中具有重要意义且具有治疗应用的结构多样的化合物提供了通用的途径 (Philip 等,2020)。

天然新酸和新烷烃

已从包括植物、藻类、真菌、海洋无脊椎动物和微生物在内的各种天然来源中鉴定了 260 多种天然存在的脂肪酸、新烷烃及其类似物和衍生物。这些化合物表现出一系列生物活性,并有望作为抗氧化剂、抗癌剂、抗菌剂和抗菌剂而用于未来的化学制剂。一些含有叔丁基基团的合成化合物已显示出高抗癌、抗真菌和其他活性,突出了这些化合物在化妆品、农艺和制药工业中的潜在应用 (Dembitsky,2006)。

在植物防御机制中的作用

吡咯啉-5-羧酸盐 (P5C) 是脯氨酸生物合成和分解代谢的中间产物,与植物对病原体的防御机制有关。研究表明,在线粒体中合成的 P5C 在抗性基因介导的抗性和非寄主抗性中对入侵病原体起作用。据提出,这些防御反应涉及水杨酸依赖性途径、活性氧 (ROS) 和超敏反应 (HR) 相关的细胞死亡等途径,强调了脯氨酸-P5C 代谢在植物防御中的关键作用 (Qamar 等,2015)。

羧酸对生物催化剂的抑制

羧酸,包括草酸,作为各种工业化学品的前体,作为生物可再生化学品具有吸引力。然而,它们在低于所需产率和滴度的浓度下对微生物的抑制作用带来了挑战。本综述重点关注饱和直链羧酸对大肠杆菌和酿酒酵母等微生物的影响,确定了提高稳健性的代谢工程策略。关键影响包括损伤细胞膜和降低微生物内部 pH 值,强调了了解生物催化剂抑制机制以设计具有改进工业性能的稳健菌株的必要性 (Jarboe 等,2013)。

作用机制

Target of Action

The compound contains a pyrrolidine ring, which is a common structure in many biologically active molecules. Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

The exact mode of action would depend on the specific target of the compound. Generally, pyrrolidine derivatives can act as inhibitors or activators of their target proteins, altering their function and leading to downstream effects .

Biochemical Pathways

The compound could potentially be involved in a variety of biochemical pathways, depending on its specific target. For example, if it targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The pharmacokinetics of the compound would depend on various factors, including its chemical properties and the route of administration. Generally, pyrrolidine derivatives are well absorbed and distributed in the body .

Result of Action

The result of the compound’s action would depend on its specific target and mode of action. It could potentially lead to changes in cellular function, gene expression, or metabolic processes .

Action Environment

The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, efficacy, and interaction with its target .

安全和危害

未来方向

The future directions of research on tert-butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid could involve further exploration of its electronic effects on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads . Additionally, the use of the tert-butyl group as a probe for NMR studies of macromolecular complexes could be further explored .

属性

IUPAC Name |

tert-butyl (3R)-pyrrolidine-3-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.C2H2O4/c1-9(2,3)12-8(11)7-4-5-10-6-7;3-1(4)2(5)6/h7,10H,4-6H2,1-3H3;(H,3,4)(H,5,6)/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHURXTQKCCBVSU-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNC1.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCNC1.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2557175.png)

![Isopropyl 5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2557176.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2557178.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-[(4-chlorophenoxy)methyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B2557182.png)

![8-(3-Chloro-4-methoxyphenyl)sulfonyl-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2557185.png)

![ethyl 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2557190.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2557192.png)